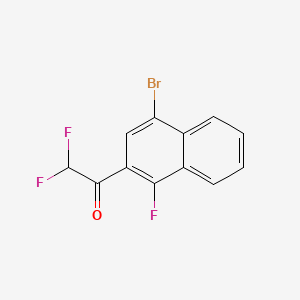
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms attached to phenyl rings, which significantly influence its chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol typically involves the reaction of pentafluorophenyl and tetrafluorophenyl derivatives under controlled conditions. One common method involves the use of pentafluorophenylacetic acid as a starting material . This compound can be reacted with appropriate reagents to introduce the hydroxyl group, forming the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol involves its interaction with molecular targets through its fluorinated phenyl rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl alcohol: Similar in structure but with fewer fluorine atoms.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol is unique due to the combination of multiple fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H2F10O |
|---|---|
Molekulargewicht |
364.14 g/mol |
IUPAC-Name |
fluoro-(2,3,4,5,6-pentafluorophenyl)-(2,3,4,5-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C13H2F10O/c14-3-1-2(5(15)9(19)6(3)16)13(23,24)4-7(17)10(20)12(22)11(21)8(4)18/h1,24H |
InChI-Schlüssel |
ZSPUYSFHAKMLBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)





![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)

![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)



